1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol
CAS No.: 1408388-16-8
Cat. No.: VC3077498
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408388-16-8 |
|---|---|
| Molecular Formula | C11H14BrNO |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |
| Standard InChI Key | PPZFUFKRHOBDAO-UHFFFAOYSA-N |
| SMILES | C1CN(CC1O)CC2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CC1O)CC2=CC=C(C=C2)Br |
Introduction
1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This specific compound features a 4-bromophenyl group attached to the pyrrolidine ring via a methylene bridge, and it also contains a hydroxyl group at the 3-position of the pyrrolidine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, potentially useful for the preparation of various pharmaceuticals and fine chemicals.
Synthesis and Preparation
The synthesis of 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a 4-bromobenzyl halide or its equivalent, followed by the introduction of the hydroxyl group. This can be achieved through various organic synthesis methods, such as nucleophilic substitution reactions or reduction-oxidation sequences.
Applications and Potential Uses
While specific applications of 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or acting as receptor ligands. The presence of the bromophenyl group allows for further modification through cross-coupling reactions, making it a versatile building block in medicinal chemistry.
Safety and Handling
Handling 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol requires standard laboratory precautions due to its potential reactivity and toxicity. It is advisable to consult safety data sheets (SDS) for specific handling instructions.
Research Findings and Future Directions
Research on 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol is limited, but studies on similar compounds suggest potential applications in drug discovery. Further research could focus on exploring its reactivity in various organic reactions and assessing its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume